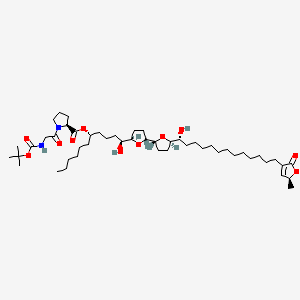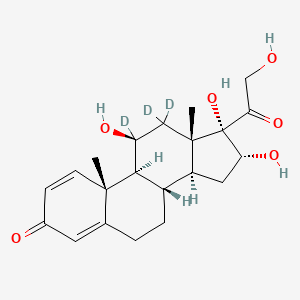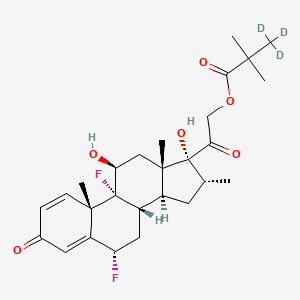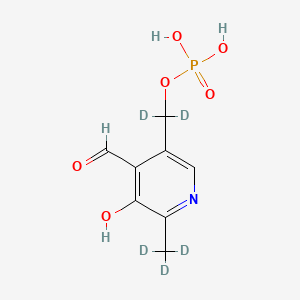
Pyridoxal-d5 5'-Phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridoxal-d5 5’-Phosphate is a deuterated form of pyridoxal 5’-phosphate, which is the active form of vitamin B6. This compound is essential for various biochemical processes, acting as a coenzyme in numerous enzymatic reactions. Pyridoxal-d5 5’-Phosphate is particularly valuable in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridoxal-d5 5’-Phosphate typically involves the deuteration of pyridoxal 5’-phosphate. This process can be achieved through the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent. The reaction conditions often include a controlled environment with specific temperature and pH levels to ensure the efficient incorporation of deuterium.
Industrial Production Methods: Industrial production of Pyridoxal-d5 5’-Phosphate involves large-scale synthesis using advanced techniques such as continuous flow reactors. These methods ensure high yield and purity of the compound. The process includes the purification of the final product through techniques like crystallization and chromatography to remove any impurities and achieve the desired isotopic enrichment.
Analyse Chemischer Reaktionen
Types of Reactions: Pyridoxal-d5 5’-Phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridoxic acid.
Reduction: It can be reduced to pyridoxamine.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Pyridoxic acid.
Reduction: Pyridoxamine.
Substitution: Various substituted pyridoxal derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pyridoxal-d5 5’-Phosphate is widely used in scientific research due to its role as a coenzyme in numerous enzymatic reactions. Its applications include:
Chemistry: Used in studies involving enzyme mechanisms and reaction kinetics.
Biology: Essential for studying metabolic pathways and enzyme functions.
Medicine: Investigated for its role in treating vitamin B6 deficiency-related disorders.
Industry: Used in the production of stable isotope-labeled compounds for research and diagnostic purposes.
Wirkmechanismus
Pyridoxal-d5 5’-Phosphate exerts its effects by acting as a coenzyme for various enzymes involved in amino acid metabolism. It forms a Schiff base with the amino group of the substrate, facilitating the transfer of functional groups. This mechanism is crucial for reactions such as transamination, decarboxylation, and racemization. The molecular targets include aminotransferases, decarboxylases, and racemases, which are involved in critical metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
- Pyridoxal 5’-Phosphate
- Pyridoxine 5’-Phosphate
- Pyridoxamine 5’-Phosphate
Comparison: Pyridoxal-d5 5’-Phosphate is unique due to its deuterium labeling, which provides advantages in tracking and analyzing metabolic processes. Unlike its non-deuterated counterparts, Pyridoxal-d5 5’-Phosphate offers enhanced stability and precision in research applications, making it a valuable tool in biochemical and medical studies.
Eigenschaften
Molekularformel |
C8H10NO6P |
|---|---|
Molekulargewicht |
252.17 g/mol |
IUPAC-Name |
[dideuterio-[4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl] dihydrogen phosphate |
InChI |
InChI=1S/C8H10NO6P/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h2-3,11H,4H2,1H3,(H2,12,13,14)/i1D3,4D2 |
InChI-Schlüssel |
NGVDGCNFYWLIFO-SGEUAGPISA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=NC=C(C(=C1O)C=O)C([2H])([2H])OP(=O)(O)O |
Kanonische SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




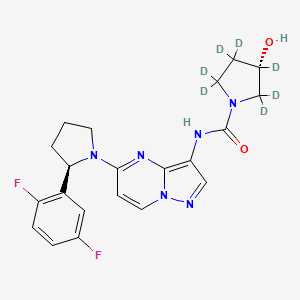
![disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate](/img/structure/B12424676.png)
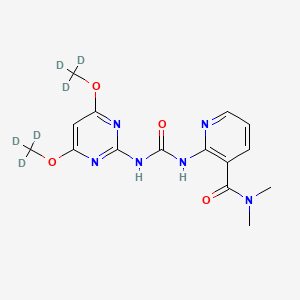
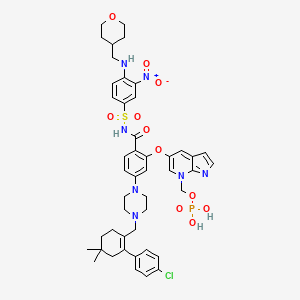
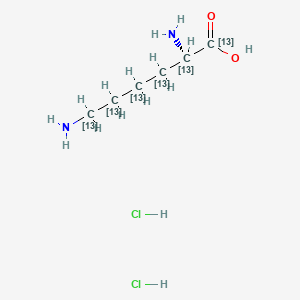


![disodium;2-[3-[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-(2-sulfonatoethylamino)propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-2H-pyrrol-3-yl]propanoylamino]ethanesulfonate](/img/structure/B12424706.png)
![5-(3-Cyclopropylsulfonylphenyl)-3-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyridine](/img/structure/B12424711.png)
